Cas no 40913-92-6 (4-(Methylsulphonyl)benzoyl Chloride)
4-(Methylsulphonyl)benzoyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 4-(Methylsulfonyl)benzoyl chloride
- 4-(methylsulphonyl)benzoyl chloride
- 4-methanesulfonylbenzoyl chloride
- Benzoyl chloride,4-(methylsulfonyl)
- p-(methylsulfonyl)benzoyl chloride
- SCHEMBL599583
- IPEIDGXNXFPGBG-UHFFFAOYSA-N
- 4-(Methanesulfonyl)benzoyl chloride
- A923356
- 40913-92-6
- 4-methylsulfonylbenzoyl Chloride
- DTXSID20460905
- AKOS009217953
- DB-348821
- 4-methanesulfonyl-benzoyl chloride
- MFCD11169646
- 4-(Methanesulfonyl)benzoylchloride
- E86021
- Benzoyl chloride, 4-(methylsulfonyl)-
- p-Methylsulfonyl-benzoyl Chloride
- FS-5856
- 4-(Methylsulphonyl)benzoyl Chloride
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- MDL: MFCD11169646
- Inchi: 1S/C8H7ClO3S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
- InChI Key: IPEIDGXNXFPGBG-UHFFFAOYSA-N
- SMILES: ClC(C1C=CC(=CC=1)S(C)(=O)=O)=O
Computed Properties
- Exact Mass: 217.98000
- Monoisotopic Mass: 217.9804429g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 59.6Ų
Experimental Properties
- PSA: 59.59000
- LogP: 2.54990
4-(Methylsulphonyl)benzoyl Chloride Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-(Methylsulphonyl)benzoyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 038115-250mg |
4-(Methanesulfonyl)benzoyl chloride |
40913-92-6 | 95% | 250mg |
£82.00 | 2022-03-01 | |
| Fluorochem | 038115-1g |
4-(Methanesulfonyl)benzoyl chloride |
40913-92-6 | 95% | 1g |
£158.00 | 2022-03-01 | |
| Fluorochem | 038115-5g |
4-(Methanesulfonyl)benzoyl chloride |
40913-92-6 | 95% | 5g |
£500.00 | 2022-03-01 | |
| Fluorochem | 038115-25g |
4-(Methanesulfonyl)benzoyl chloride |
40913-92-6 | 95% | 25g |
£1996.00 | 2022-03-01 | |
| Ambeed | A124075-100mg |
4-(Methanesulfonyl)benzoyl chloride |
40913-92-6 | 95% | 100mg |
$45.0 | 2025-04-19 | |
| Ambeed | A124075-250mg |
4-(Methanesulfonyl)benzoyl chloride |
40913-92-6 | 95% | 250mg |
$67.0 | 2025-04-19 | |
| Ambeed | A124075-1g |
4-(Methanesulfonyl)benzoyl chloride |
40913-92-6 | 95% | 1g |
$166.0 | 2025-04-19 | |
| abcr | AB470488-1 g |
4-Methanesulfonylbenzoyl chloride; 95% |
40913-92-6 | 1g |
€282.50 | 2023-07-18 | ||
| Apollo Scientific | OR346557-1g |
4-Methanesulfonylbenzoyl chloride |
40913-92-6 | 95+% | 1g |
£194.00 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1214097-5g |
4-(Methanesulfonyl)benzoyl chloride |
40913-92-6 | 95% | 5g |
$500 | 2024-07-23 |
4-(Methylsulphonyl)benzoyl Chloride Suppliers
4-(Methylsulphonyl)benzoyl Chloride Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 4-(Methylsulphonyl)benzoyl Chloride
4-(Methylsulphonyl)benzoyl Chloride: A Comprehensive Overview
4-(Methylsulphonyl)benzoyl Chloride, also known by its CAS number CAS No. 40913-92-6, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its benzoyl chloride functional group and a methylsulphonyl substituent, has garnered attention due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science. Recent advancements in synthetic methodologies and its application in drug discovery have further highlighted its importance in contemporary chemical research.
The structure of 4-(Methylsulphonyl)benzoyl Chloride consists of a benzene ring substituted with a methylsulphonyl group at the para position and a benzoyl chloride moiety. This arrangement imparts the compound with both electron-withdrawing and activating properties, making it a valuable intermediate in organic synthesis. The methylsulphonyl group, known for its stability and reactivity, plays a crucial role in modulating the electronic environment of the benzene ring, thereby influencing the compound's reactivity in various reactions.
Recent studies have explored the use of 4-(Methylsulphonyl)benzoyl Chloride as a key intermediate in the synthesis of bioactive molecules. For instance, researchers at the University of California have reported its application in the development of novel kinase inhibitors, which hold promise for treating various cancers. The compound's ability to form stable amides upon reaction with amines has made it an invaluable tool in peptide synthesis, enabling the creation of complex molecular architectures with precision.
In addition to its role in drug discovery, 4-(Methylsulphonyl)benzoyl Chloride has found applications in agrochemical research. Scientists at Syngenta have utilized this compound to develop new classes of herbicides with improved efficacy and reduced environmental impact. The compound's stability under harsh conditions has been instrumental in these applications, ensuring its reliability as a building block in agrochemical formulations.
The synthesis of CAS No. 40913-92-6 involves a multi-step process that typically begins with the preparation of the corresponding methylsulphonic acid derivative. Recent advancements in catalytic methods have streamlined this process, reducing production costs and enhancing yield. Researchers at BASF have developed a novel catalytic system that facilitates the selective formation of the methylsulphonyl group, paving the way for large-scale production of this compound.
The chemical properties of 4-(Methylsulphonyl)benzoyl Chloride make it an attractive candidate for use in materials science as well. Its ability to undergo nucleophilic acyl substitution reactions has been exploited in the development of advanced polymers with tailored mechanical properties. A team at MIT has demonstrated the use of this compound in creating biodegradable polymers for biomedical applications, highlighting its potential beyond traditional chemical synthesis.
In conclusion, 4-(Methylsulphonyl)benzoyl Chloride, or CAS No. 40913-92-6, stands as a testament to the ingenuity of modern chemical research. Its diverse applications across pharmaceuticals, agrochemicals, and materials science underscore its significance as a key building block in contemporary chemistry. As research continues to uncover new avenues for its use, this compound is poised to play an even greater role in shaping future innovations.
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